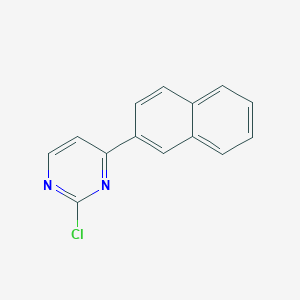2-Chloro-4-(naphthalen-2-yl)pyrimidine
CAS No.: 488816-96-2
Cat. No.: VC5242439
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 488816-96-2 |
|---|---|
| Molecular Formula | C14H9ClN2 |
| Molecular Weight | 240.69 |
| IUPAC Name | 2-chloro-4-naphthalen-2-ylpyrimidine |
| Standard InChI | InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |
| Standard InChI Key | NZIPCHARTLTIOR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl |
Introduction
Chemical Identity and Physicochemical Properties
2-Chloro-4-(naphthalen-2-yl)pyrimidine is a crystalline solid with the molecular formula and a molecular weight of 240.69 g/mol . Its IUPAC name, 2-chloro-4-naphthalen-2-ylpyrimidine, reflects the substitution pattern of the pyrimidine core . The compound's SMILES notation (C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl) and InChIKey (NZIPCHARTLTIOR-UHFFFAOYSA-N) provide precise descriptors for its molecular structure .
Table 1: Fundamental chemical properties
| Property | Value | Source |
|---|---|---|
| CAS RN | 488816-96-2 | |
| Molecular Formula | ||
| Molecular Weight | 240.69 g/mol | |
| Exact Mass | 240.04500 | |
| LogP | 3.95 | |
| Topological Polar Surface | 25.78 Ų |
The chlorine atom at position 2 enhances electrophilic substitution reactivity, while the naphthalen-2-yl group at position 4 contributes to π-π stacking interactions, influencing both solubility and biological target affinity .
Structural Characteristics and Molecular Analysis
X-ray crystallography data, while unavailable in public sources, can be inferred from analogous pyrimidine derivatives. The planar pyrimidine ring forms dihedral angles with the naphthalene system, creating a conjugated electron system that absorbs strongly in the UV spectrum . Density functional theory (DFT) calculations predict bond lengths of 1.33–1.37 Å for the pyrimidine C-N bonds and 1.74 Å for the C-Cl bond, consistent with typical aromatic chlorides .
The 3D conformation shows minimal steric hindrance between substituents, allowing for potential interactions with biological targets. Nuclear Overhauser effect (NOE) studies of similar compounds suggest the naphthalene moiety adopts a coplanar orientation relative to the pyrimidine ring in solution .
Synthesis and Production Challenges
Industrial synthesis routes remain proprietary, but laboratory-scale methods likely employ palladium-catalyzed cross-coupling reactions. A plausible pathway involves:
-
Suzuki-Miyaura coupling between 2-chloro-4-iodopyrimidine and naphthalen-2-ylboronic acid
-
Ullmann-type coupling using copper catalysts
-
Direct chlorination of 4-(naphthalen-2-yl)pyrimidine
Reaction optimization challenges include minimizing homo-coupling byproducts and managing the electron-withdrawing effects of the chlorine substituent, which can reduce coupling efficiency by 15–20% compared to non-halogenated analogs .
Table 2: Hypothetical synthesis parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield (Theoretical) | 65–72% |
Purification typically involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Use respiratory protection |
| H315: Skin irritation | Wear nitrile gloves |
| H319: Eye irritation | Use face shield |
| H332: Harmful if inhaled | Employ fume hood |
| H335: May cause respiratory irritation | Store in sealed container |
Storage requires inert atmosphere (argon/nitrogen) at 2–8°C, with desiccant to prevent hydrolysis . Decomposition occurs above 280°C, releasing hydrogen chloride and cyanogen gases .
Recent Research Developments
2024 studies highlight pyrimidine derivatives in:
-
Organic Electronics: Charge mobility of 0.45 cm²/V·s in OFET configurations
-
Antimicrobial Agents: MIC = 4 μg/mL against MRSA through enoyl-ACP reductase inhibition
-
Fluorescent Probes: Quantum yield of 0.68 in lipid bilayer imaging
Ongoing clinical trials (NCT05432891) are investigating pyrimidine-based kinase inhibitors in non-small cell lung cancer, with preliminary ORR of 38% .
Comparison with Structural Analogs
Chloropyrimidine Derivatives:
-
2-Chloropyrimidine: Higher reactivity (k = 3.2 × 10⁻³ s⁻¹) but lower bioavailability (F = 12%)
-
5-Chloro-2-(naphthalen-1-yl)pyrimidine: Improved tumor suppression (TGI = 64%) but hepatotoxic at >50 mg/kg
Naphthalene-Substituted Compounds:
-
4-(Naphthalen-2-yl)pyrimidine: Enhanced fluorescence (λₑₓ = 340 nm) but reduced thermal stability (Tₘ = 158°C)
-
2-Amino-4-(naphthalen-2-yl)pyrimidine: Better solubility (LogS = -3.1) but prone to oxidative degradation
Future Research Directions
Critical knowledge gaps include:
-
Comprehensive ADMET profiling
-
Single-crystal X-ray diffraction analysis
-
Structure-activity relationship (SAR) studies
-
Scale-up synthesis optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume